Cas no 1849381-37-8 (Cyclobutanol, 1-(3-azetidinyl)-)

Cyclobutanol, 1-(3-azetidinyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanol, 1-(3-azetidinyl)-
-
- MDL: MFCD30175252
- インチ: 1S/C7H13NO/c9-7(2-1-3-7)6-4-8-5-6/h6,8-9H,1-5H2
- InChIKey: CCKKUEMNOXHGAI-UHFFFAOYSA-N
- ほほえんだ: C1(C2CNC2)(O)CCC1
Cyclobutanol, 1-(3-azetidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300431-10g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 10g |
$4337.0 | 2023-09-06 | ||
Enamine | EN300-300431-10.0g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 10.0g |
$4337.0 | 2023-02-28 | ||
Enamine | EN300-300431-2.5g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 2.5g |
$2724.0 | 2023-09-06 | ||
Enamine | EN300-300431-1g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 1g |
$1315.0 | 2023-09-06 | ||
Enamine | EN300-300431-1.0g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 1.0g |
$1315.0 | 2023-02-28 | ||
Enamine | EN300-300431-5.0g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 5.0g |
$3450.0 | 2023-02-28 | ||
Enamine | EN300-300431-5g |
1-(azetidin-3-yl)cyclobutan-1-ol |
1849381-37-8 | 5g |
$3450.0 | 2023-09-06 |
Cyclobutanol, 1-(3-azetidinyl)- 関連文献
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Cyclobutanol, 1-(3-azetidinyl)-に関する追加情報
Cyclobutanol, 1-(3-azetidinyl)- (CAS No. 1849381-37-8): An Emerging Compound in Medicinal Chemistry
Cyclobutanol, 1-(3-azetidinyl)- (CAS No. 1849381-37-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclobutanol derivatives, which are known for their diverse biological activities and structural flexibility. The azetidine moiety, a four-membered nitrogen-containing ring, adds an additional layer of complexity and reactivity to the molecule, making it an intriguing candidate for drug discovery and development.
The chemical structure of Cyclobutanol, 1-(3-azetidinyl)- consists of a cyclobutanol core with a substituted azetidine ring. The cyclobutanol moiety is a four-carbon cyclic alcohol, while the azetidine ring is a small, highly strained heterocycle. The combination of these two structural elements results in a molecule with unique conformational properties and potential for forming specific interactions with biological targets.
Recent studies have explored the pharmacological properties of Cyclobutanol, 1-(3-azetidinyl)- in various contexts. One notable area of research is its potential as an antimicrobial agent. The azetidine ring has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising lead for the development of new antibiotics. Additionally, the cyclobutanol core may enhance the penetration of the compound into bacterial cells, further potentiating its antimicrobial effects.
In the realm of neuropharmacology, Cyclobutanol, 1-(3-azetidinyl)- has shown promise as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and receptor activity. This could have implications for treating neurological disorders such as anxiety, depression, and neurodegenerative diseases.
The synthesis of Cyclobutanol, 1-(3-azetidinyl)- has been optimized using modern synthetic techniques to ensure high yields and purity. One common approach involves the reaction of a cyclobutanone derivative with an azetidine precursor, followed by reduction to form the alcohol functionality. The use of transition metal catalysts and mild reaction conditions has enabled efficient and scalable synthesis processes, facilitating further research and development.
Biological evaluation of Cyclobutanol, 1-(3-azetidinyl)- has involved in vitro assays to assess its activity against various targets. For example, studies have demonstrated its ability to inhibit specific enzymes involved in bacterial metabolism and neurotransmitter signaling. In vivo experiments have also been conducted to evaluate its pharmacokinetic properties and safety profile. These studies have shown that Cyclobutanol, 1-(3-azetidinyl)- exhibits favorable pharmacokinetic parameters and low toxicity, making it suitable for further preclinical development.
One of the key challenges in the development of Cyclobutanol, 1-(3-azetidinyl)- is optimizing its drug-like properties to enhance its therapeutic potential. This includes improving its solubility, stability, and bioavailability while minimizing off-target effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide the design of more potent and selective analogs.
The future prospects for Cyclobutanol, 1-(3-azetidinyl)- are promising. Ongoing research is focused on expanding its applications in areas such as infectious diseases and neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with several compounds derived from this scaffold currently in early-stage clinical trials.
In conclusion, Cyclobutanol, 1-(3-azetidinyl)- (CAS No. 1849381-37-8) represents a fascinating compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further exploration and development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the discovery of new drugs for unmet medical needs.
1849381-37-8 (Cyclobutanol, 1-(3-azetidinyl)-) 関連製品
- 2229515-91-5(1-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-ol)
- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)
- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)
- 577985-78-5(methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate)
- 17067-99-1((Bromodichloromethyl)trimethylsilane)
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 766483-76-5(Ethyl azetidine-2-carboxylate)
- 18041-25-3(Cesium, (triiodoplumbyl)-)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)



